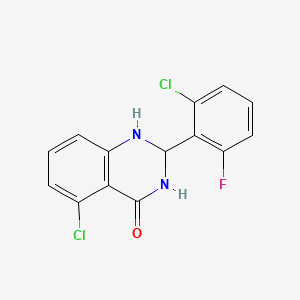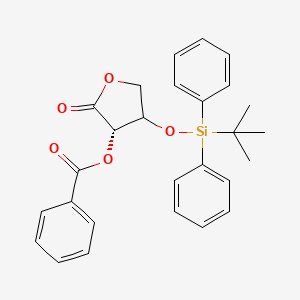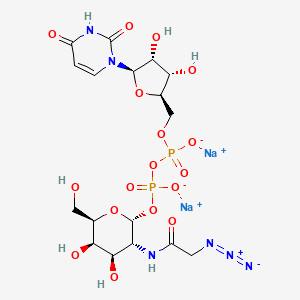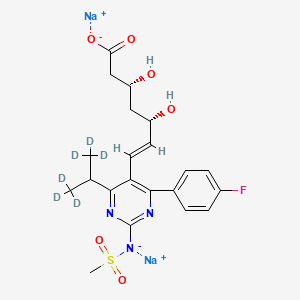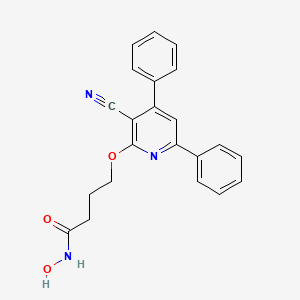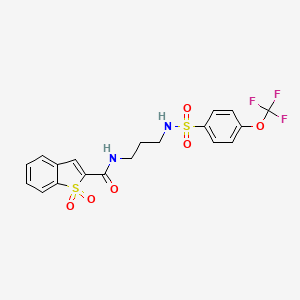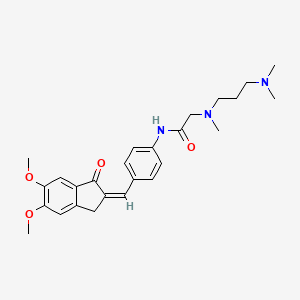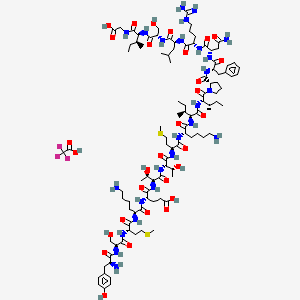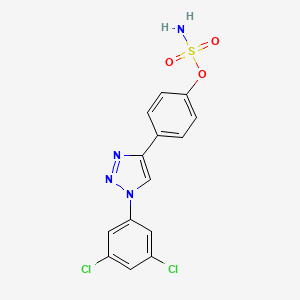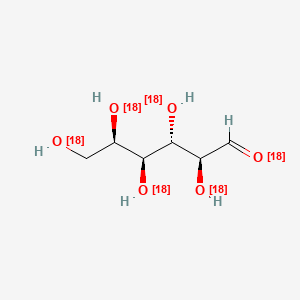
D-talose-18O6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-talose-18O6: is a rare sugar molecule that has been isotopically labeled with oxygen-18. This compound is a derivative of D-talose, a hexose sugar with the molecular formula C6H12O6. The isotopic labeling with oxygen-18 makes it particularly useful in various scientific research applications, including metabolic studies and environmental analysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: D-talose-18O6 can be synthesized through the epimerization of D-galactose using specific catalysts. One method involves the use of molybdenum oxide (MoO3) as a solid acid catalyst, which facilitates the C1–C2 carbon shift to yield D-talose . The reaction conditions typically include a temperature of 120°C and a reaction time of 30 minutes.
Industrial Production Methods: Industrial production of this compound often involves the use of biological enzymes due to their specificity and efficiency. Enzymes such as L-rhamnose isomerase and ribose-5-phosphate isomerase are commonly used for the isomerization of D-galactose to D-talose . These methods are advantageous as they offer high yields and are environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions: D-talose-18O6 undergoes various chemical reactions, including:
Oxidation: D-talose can be oxidized to form D-talonic acid.
Reduction: Reduction of D-talose can yield D-talitol.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Nitric acid (HNO3) is commonly used as an oxidizing agent.
Reduction: Sodium borohydride (NaBH4) is often used for reduction reactions.
Substitution: Reagents such as acetic anhydride (for acetylation) and methyl iodide (for methylation) are used under specific conditions.
Major Products:
Oxidation: D-talonic acid
Reduction: D-talitol
Substitution: Acetylated or methylated derivatives of D-talose
Aplicaciones Científicas De Investigación
D-talose-18O6 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the pathways of carbohydrate metabolism.
Medicine: Utilized in clinical diagnostics and imaging due to its isotopic labeling.
Industry: Applied in the production of rare sugars and as a food additive due to its unique properties.
Mecanismo De Acción
The mechanism by which D-talose-18O6 exerts its effects involves its interaction with specific enzymes and molecular targets. For example, in metabolic studies, the isotopic labeling allows researchers to track the compound through various biochemical pathways. The interaction with enzymes such as isomerases and oxidases facilitates the conversion of this compound into other metabolites, providing insights into metabolic processes .
Comparación Con Compuestos Similares
D-galactose: A precursor in the synthesis of D-talose.
D-allose: Another rare sugar with similar properties and applications.
D-tagatose: Used in food and pharmaceutical industries for its low-calorie properties.
Uniqueness: D-talose-18O6 is unique due to its isotopic labeling with oxygen-18, which enhances its utility in research applications. This labeling allows for precise tracking and analysis in metabolic and environmental studies, setting it apart from other similar compounds.
Propiedades
Fórmula molecular |
C6H12O6 |
|---|---|
Peso molecular |
192.15 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R)-2,3,4,5,6-pentakis(18O)(oxidanyl)hexan(18O)al |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6+/m1/s1/i7+2,8+2,9+2,10+2,11+2,12+2 |
Clave InChI |
GZCGUPFRVQAUEE-XTNLUFLUSA-N |
SMILES isomérico |
C([C@H]([C@@H]([C@@H]([C@@H](C=[18O])[18OH])[18OH])[18OH])[18OH])[18OH] |
SMILES canónico |
C(C(C(C(C(C=O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


